molecular formula C16H36ClNO B14395993 Trimethyl(tridecyloxy)ammonium chloride CAS No. 88599-14-8

Trimethyl(tridecyloxy)ammonium chloride

Cat. No.: B14395993
CAS No.: 88599-14-8
M. Wt: 293.9 g/mol
InChI Key: BTNBOCVBOYODNS-UHFFFAOYSA-M
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Description

Trimethyl(tridecyloxy)ammonium chloride is a quaternary ammonium compound with the molecular formula C16H36ClNO. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to form micelles, which makes it useful in applications such as detergents, fabric softeners, and emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(tridecyloxy)ammonium chloride can be synthesized through the reaction of tridecyl alcohol with trimethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the mixing of reactants and the formation of the product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(tridecyloxy)ammonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl(tridecyloxy)ammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethyl(tridecyloxy)ammonium chloride involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it useful in applications such as cell lysis buffers and antimicrobial formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(tridecyloxy)ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications compared to other quaternary ammonium compounds with different alkyl chain lengths .

Properties

CAS No.

88599-14-8

Molecular Formula

C16H36ClNO

Molecular Weight

293.9 g/mol

IUPAC Name

trimethyl(tridecoxy)azanium;chloride

InChI

InChI=1S/C16H36NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-17(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

BTNBOCVBOYODNS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCO[N+](C)(C)C.[Cl-]

Origin of Product

United States

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